N-(3-fluorophenyl)-N'-(2-methoxybenzyl)urea
Overview
Description
N-(3-fluorophenyl)-N’-(2-methoxybenzyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorophenyl group and a methoxybenzyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-N’-(2-methoxybenzyl)urea typically involves the reaction of 3-fluoroaniline with 2-methoxybenzyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(3-fluorophenyl)-N’-(2-methoxybenzyl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)-N’-(2-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-(3-fluorophenyl)-N’-(2-methoxybenzyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Researchers investigate the compound’s interactions with biological molecules, such as proteins or enzymes, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N’-(2-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-fluorophenyl)-N’-(2-methoxybenzyl)urea can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-N’-(2-methoxybenzyl)urea: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical reactivity and biological activity.
N-(3-fluorophenyl)-N’-(2-hydroxybenzyl)urea: This compound has a hydroxyl group instead of a methoxy group, which may affect its solubility and interaction with biological targets.
N-(3-fluorophenyl)-N’-(2-methoxyphenyl)urea: This compound has a phenyl group instead of a benzyl group, which may influence its overall molecular structure and properties.
The uniqueness of N-(3-fluorophenyl)-N’-(2-methoxybenzyl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[(2-methoxyphenyl)methyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-20-14-8-3-2-5-11(14)10-17-15(19)18-13-7-4-6-12(16)9-13/h2-9H,10H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYOBCNCOHIQCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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